[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide
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Overview
Description
[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide is an organic compound that features a piperazine ring substituted with a cyanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide typically involves the reaction of 4-methylpiperazine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted cyanamides, depending on the specific reagents and conditions used .
Scientific Research Applications
[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. This interaction is often mediated through the cyanamide group, which can act as an electrophile in biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
N-Cyanopiperazines: These compounds share a similar piperazine core but differ in their substituents, leading to variations in their chemical and biological properties.
Cyanoacetamides: These compounds feature a cyano group attached to an acetamide moiety and are used in similar applications, such as drug development and materials science.
Uniqueness
[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
58712-58-6 |
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Molecular Formula |
C7H12N4 |
Molecular Weight |
152.20 g/mol |
IUPAC Name |
(4-methylpiperazin-1-yl)methylidenecyanamide |
InChI |
InChI=1S/C7H12N4/c1-10-2-4-11(5-3-10)7-9-6-8/h7H,2-5H2,1H3 |
InChI Key |
FLYMJPRZDCDDJG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C=NC#N |
Origin of Product |
United States |
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